BenchChemオンラインストアへようこそ!

Androst-5-en-3-ol

Sterol biochemistry Membrane biology Comparative sterol metabolism

Androst-5-en-3-ol (5-androsten-3β-ol) is the essential C-17 unsubstituted steroidal scaffold for medicinal chemistry. Unlike DHEA or androstenediol, its pristine C-17 position enables regioselective derivatization for CYP17 inhibitor epimeric libraries and androgen receptor modulator SAR studies. It serves as a validated 3β-HSD substrate that decouples enzyme activity from androgenic readouts, and as a negative control for CAR-β inverse agonism assays. Insist on the correct 3β-hydroxy-Δ5 epimer—substitution with cholesterol or saturated androstanols invalidates both biological and synthetic workflows.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
Cat. No. B1204565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-5-en-3-ol
Synonyms5-androsten-3-ol
androst-5-en-3 beta-ol
androst-5-en-3-ol
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
InChIInChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1
InChIKeyLYFPAZBMEUSVNA-FZFXZXLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androst-5-en-3-ol (5-Androsten-3β-ol) CAS 1476-64-8: Procurement-Focused Chemical Identity and Baseline Characteristics


Androst-5-en-3-ol (CAS 1476-64-8), also referred to as 5-androsten-3β-ol, is a C19 sterol characterized by a 3β-hydroxy group and a Δ5 double bond within the androstane nucleus [1]. Unlike its more highly oxidized congeners such as dehydroepiandrosterone (DHEA, the 17-keto analog) or androstenediol (the 17β-hydroxy analog), this compound carries no functionalization at C-17, positioning it as a versatile steroidal intermediate [2]. Its scaffold serves as the core template for numerous pharmacologically active derivatives, including CYP17 inhibitors and androgen receptor modulators, making accurate sourcing of the correct epimer and purity grade critical for reproducible downstream synthesis and biological evaluation [2][3].

Why Generic Substitution Fails for Androst-5-en-3-ol: C-17 Side Chain Absence and Stereochemistry Dictate Biological Fate


Androst-5-en-3-ol cannot be generically substituted with cholesterol, DHEA, or saturated androstanols in either biological assays or synthetic workflows. The absence of a C-17 side chain fundamentally alters its membrane behavior and metabolic processing compared to cholesterol, while the 3β-hydroxy-Δ5 configuration imposes distinct constraints on nuclear receptor interactions relative to 3α-hydroxy or 5α-reduced analogs [1][2]. In synthetic chemistry, the unsubstituted C-17 position serves as a critical handle for regio- and stereoselective derivatization; substituting this scaffold with a 17-keto (DHEA) or 17β-hydroxy (androstenediol) pre-functionalized analog eliminates the synthetic flexibility required for generating epimeric libraries or site-specific conjugates [3]. The quantitative evidence below demonstrates that even subtle structural variations—epimerization at C-3, saturation of the Δ5 bond, or introduction of a C-17 substituent—produce non-interchangeable biological and chemical outcomes.

Androst-5-en-3-ol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


C-17 Side Chain Absence Abolishes Growth-Supporting and Metabolic Functions Relative to Cholesterol

In a direct comparative study across four biological systems, androst-5-en-3β-ol—which lacks any side chain at C-17—failed to support molting of the insect Heliothis zea, growth of the protozoan Tetrahymena pyriformis, or growth of the yeast Saccharomyces cerevisiae under anaerobic conditions, whereas cholesterol was positive in all assays [1]. Additionally, androst-5-en-3β-ol was not esterified by a mammalian microsomal ACAT preparation, yet it did form a liposome with egg lecithin and inhibited hepatic cholesterol synthesis when fed to mice [1]. This demonstrates that the C-17 side chain is an absolute structural requirement for sterol utilization in growth and metabolism, establishing androst-5-en-3β-ol as a functionally distinct entity from cholesterol despite sharing the 3β-hydroxy-Δ5 core.

Sterol biochemistry Membrane biology Comparative sterol metabolism

3α-Hydroxy-5α-Reduced Configuration Is Required for CAR-β Inverse Agonism; 3β-Hydroxy-Δ5 Androstanes Are Inactive

Forman et al. demonstrated that the constitutive activity of the orphan nuclear receptor CAR-β is inhibited by androstane metabolites in a stereospecific manner: only 3α-hydroxy, 5α-reduced androstanes (androstanol and androstenol) are active as inverse agonists, promoting co-activator release from the ligand-binding domain [1]. By explicit class-level inference, androst-5-en-3β-ol—which possesses a 3β-hydroxy group and a Δ5 double bond rather than a 5α-reduced A-ring—falls outside the active stereochemical profile and is predicted to be inactive at CAR-β. This stereochemical gatekeeping means that androst-5-en-3β-ol cannot substitute for androstenol or androstanol in CAR-β signaling studies.

Nuclear receptor pharmacology Constitutive androstane receptor Inverse agonism

C-17 Epimerization of 17-Triazolyl-Androst-5-en-3-ol Derivatives Determines C17,20-Lyase Inhibitory Activity

Kiss et al. synthesized a library of 17α- and 17β-triazolyl-androst-5-en-3β-ol epimers and evaluated their inhibitory effect on rat testicular C17,20-lyase via in vitro radioincubation [1]. The study revealed that C17,20-lyase inhibitors were found exclusively in the 17α-triazolyl series (compounds 8a–o), whereas in the C-17 azide precursor pair, the 17β compound (5b) was more potent than its 17α counterpart (3b) [1]. This epimer-dependent pharmacology demonstrates that the androst-5-en-3-ol scaffold does not behave uniformly; the stereochemistry at C-17 is a critical determinant of enzyme inhibitory potency, and the unsubstituted parent compound serves as the essential starting point for generating and comparing both epimeric series.

CYP17 inhibition Prostate cancer Steroidogenesis Epimer-dependent pharmacology

Androst-5-en-3β-ol as a Substrate for 3β-Hydroxysteroid Dehydrogenase: Distinct Metabolic Fate vs. 17-Keto and 17β-Hydroxy Congeners

Androst-5-en-3β-ol is recognized as a substrate for 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which catalyzes its conversion to androst-4-en-3-one (the Δ4-3-keto derivative) [1]. Unlike DHEA (androst-5-en-3β-ol-17-one), which upon 3β-HSD action yields androst-4-ene-3,17-dione, and unlike androstenediol (androst-5-ene-3β,17β-diol), which yields testosterone upon sequential 3β-HSD and 17β-HSD action, androst-5-en-3β-ol produces a 17-unsubstituted Δ4-3-ketone that cannot enter the androgen/estrogen biosynthetic pathways without additional functionalization [1][2]. This positions androst-5-en-3β-ol at a unique metabolic branch point: it can serve as a precursor for 17-substituted derivatives via chemical synthesis, but it cannot substitute for DHEA or androstenediol in steroidogenic enzyme cascades.

Steroidogenesis 3β-HSD Enzyme substrate specificity

DHEA (17-Keto Congener) Is a Direct ERβ Agonist; Androst-5-en-3β-ol Lacks the 17-Keto Pharmacophore for Equivalent Receptor Activation

Chen et al. demonstrated that DHEA (androst-5-en-3β-ol-17-one) directly binds to ERβ with a Ki of 0.5 μM and activates ERβ-mediated transcription with an EC50 of approximately 200 nM, achieving full agonism at 1 μM [1]. In contrast, DHEA acted as only a partial agonist at ERα (30–70% efficacy at 5 μM) and as an AR antagonist (Ki = 1 μM) [1]. The 17-keto group of DHEA is an essential pharmacophoric element for these receptor interactions. Androst-5-en-3β-ol, which lacks the 17-keto functional group, is predicted to have substantially different—and likely reduced—binding affinity and efficacy at ERα, ERβ, and AR based on established steroid SAR principles. Although direct receptor binding data for unsubstituted androst-5-en-3β-ol are not available in the primary literature, the absence of the 17-keto group precludes the specific hydrogen-bonding interactions that DHEA's 17-keto oxygen makes with the receptor ligand-binding domains.

Estrogen receptor DHEA pharmacology Structure-activity relationship

Unsubstituted C-17 Position Confers Scaffold Versatility for Derivatization Relative to Pre-Functionalized Congeners

The androst-5-en-3β-ol scaffold, with its unsubstituted C-17 position, has been used as the universal starting material for generating structurally diverse libraries including 17-azido, 17-triazolyl (both α and β epimers), 17-cyclopropylamino, 17-cyclopropyloxy, 17-oximino, and 17-imidazolyl derivatives [1][2][3][4]. In contrast, DHEA (17-keto) and androstenediol (17β-hydroxy) are pre-functionalized at C-17 and cannot be directly converted to the same breadth of derivatives without additional protection/deprotection and redox manipulation steps. This synthetic versatility is demonstrated by the patent literature, where 17β-(cyclopropylamino)androst-5-en-3β-ol and 17β-(cyclopropyloxy)androst-5-en-3β-ol are taught as C17,20-lyase inhibitors derived from the parent androst-5-en-3β-ol scaffold [2][3].

Steroid synthesis Chemical derivatization Medicinal chemistry

Androst-5-en-3-ol: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Sterol Side Chain Structure-Function Studies Requiring a Biologically Inert Δ5-Sterol with Membrane Insertion Capacity

For investigators studying the structural requirements of the sterol side chain in membrane biology, organismal growth, or sterol esterification, androst-5-en-3β-ol provides a uniquely informative tool. As demonstrated by Nes et al., this compound fails to support growth or metabolism across insect, protozoan, yeast, and mammalian ACAT models—in contrast to cholesterol, which is active in all systems—yet it retains the ability to form liposomes with phospholipids and inhibit hepatic cholesterol synthesis in vivo [1]. This combination of properties makes it an ideal negative control for probing side chain-dependent sterol functions without confounding effects from membrane disruption.

Medicinal Chemistry Library Synthesis Targeting C17,20-Lyase for Prostate Cancer Drug Discovery

The unsubstituted C-17 position of androst-5-en-3β-ol makes it the scaffold of choice for generating epimeric libraries of 17-substituted CYP17 inhibitors. The work of Kiss et al. established that C17,20-lyase inhibitory activity resides exclusively in the 17α-triazolyl epimer series, while the 17β-azido precursor is more potent than its 17α counterpart [1]. This epimer-dependent pharmacology can only be systematically explored when starting from the unsubstituted parent scaffold. Patent literature further supports the use of androst-5-en-3β-ol as a precursor for 17β-(cyclopropylamino) and 17β-(cyclopropyloxy) derivatives with C17,20-lyase inhibitory activity [2][3].

Steroidogenic Enzyme Characterization Using a Non-Androgenic 3β-HSD Substrate

Androst-5-en-3β-ol is a validated substrate for 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts it to androst-4-en-3-one—a 17-unsubstituted Δ4-3-ketone that cannot enter the androgen or estrogen biosynthetic pathways [1]. This contrasts with DHEA and androstenediol, which yield androgenic/estrogenic products upon 3β-HSD action. Researchers characterizing 3β-HSD kinetics, isoform specificity, or inhibitor screening who require a substrate that decouples 3β-HSD activity from downstream steroidogenic readouts should select androst-5-en-3β-ol over DHEA or androstenediol.

Negative Control for CAR-β Nuclear Receptor Inverse Agonist Screening

The stereospecific requirement for CAR-β inverse agonism—only 3α-hydroxy, 5α-reduced androstanes are active—was established by Forman et al. [1]. Androst-5-en-3β-ol, possessing a 3β-hydroxy-Δ5 configuration, falls outside the active pharmacophore and is predicted to be inactive at CAR-β. This makes it a suitable negative control compound for assays designed to identify or characterize CAR-β inverse agonists, where it can be used alongside active androstenol or androstanol to confirm the stereochemical specificity of observed effects.

Quote Request

Request a Quote for Androst-5-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.